molecular formula C17H24N4 B12600675 3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile CAS No. 648434-57-5

3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile

Cat. No.: B12600675
CAS No.: 648434-57-5
M. Wt: 284.4 g/mol
InChI Key: AGHPUHNKERMMDP-UHFFFAOYSA-N
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Description

3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile is a complex organic compound featuring a piperidine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as key components in drug design due to their biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-formylbenzonitrile with piperidine under specific conditions to form an intermediate Schiff base. This intermediate is then reacted with ethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile is unique due to its specific structure, which combines the piperidine moiety with an ethylamine group. This unique combination allows for specific interactions with biological targets, potentially leading to novel therapeutic applications .

Biological Activity

The compound 3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₃
  • IUPAC Name : this compound

Research indicates that compounds with similar structural features often exhibit activity against various biological targets, including:

  • Kinase Inhibition : Many derivatives have shown inhibitory effects on receptor tyrosine kinases, which are crucial in signaling pathways related to cancer progression and cell proliferation .
  • Antitumor Activity : The compound may influence cellular pathways that lead to apoptosis in tumor cells, similar to other piperidine derivatives .

Antitumor Activity

Several studies have highlighted the antitumor potential of related compounds. For instance, piperidine-based structures have been reported to inhibit BRAF(V600E) and EGFR, which are key players in tumor growth .

Anti-inflammatory Effects

Compounds with similar piperidine moieties have demonstrated anti-inflammatory properties, suggesting that this compound may also possess this activity. These effects could be mediated through the modulation of cytokine release and inhibition of inflammatory pathways .

Study 1: Antitumor Efficacy

A recent study investigated a series of piperidine derivatives for their ability to inhibit tumor cell growth. The results indicated that compounds with a similar framework to this compound showed significant cytotoxicity against various cancer cell lines, supporting further investigation into its therapeutic potential .

Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of piperidine derivatives. The findings revealed that these compounds could effectively reduce inflammation markers in vitro, suggesting a possible application in treating inflammatory diseases .

Data Table: Biological Activities of Piperidine Derivatives

Activity TypeCompound ExampleObserved EffectReference
AntitumorPiperidine-based inhibitorsInhibition of cell proliferation
Anti-inflammatoryPiperidine derivativesReduction in cytokine levels
AntimicrobialPyrazole derivativesInhibition of bacterial growth

Properties

CAS No.

648434-57-5

Molecular Formula

C17H24N4

Molecular Weight

284.4 g/mol

IUPAC Name

3-[N-ethyl-4-(piperidin-1-yliminomethyl)anilino]propanenitrile

InChI

InChI=1S/C17H24N4/c1-2-20(12-6-11-18)17-9-7-16(8-10-17)15-19-21-13-4-3-5-14-21/h7-10,15H,2-6,12-14H2,1H3

InChI Key

AGHPUHNKERMMDP-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)C=NN2CCCCC2

Origin of Product

United States

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